1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10-12-8-5-11-4-3-9(8)13(10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDBJTWIXWXJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=NC=C3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172900 | |
| Record name | 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380605-36-7 | |
| Record name | 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380605-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of cyclopropylmethylamine with a suitable pyridine derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine nitrogen and imidazole ring positions exhibit reactivity toward nucleophilic agents. For example:
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Halogenation : Treatment with N-bromosuccinimide (NBS) in acetonitrile selectively brominates the imidazole ring at the C-5 position, forming 5-bromo derivatives (Fig. 1A) .
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Amination : Palladium-catalyzed Buchwald-Hartwig coupling with aryl amines introduces substituents at the C-6 position. For instance, reaction with 4-fluoroaniline yields N-(4-fluorophenyl)-6-methoxy derivatives .
Table 1. Nucleophilic Substitution Examples
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS, CH₃CN, 30°C, 5 h | 5-Bromo-imidazo[4,5-c]pyridin-2-one | 75% | |
| Amination | Pd₂(dba)₃, Xantphos, t-BuONa, 110°C | N-Aryl derivatives | 18–49% |
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring directs electrophiles to the imidazole moiety. Key reactions include:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the C-3 position of the imidazole ring, forming 3-nitro derivatives .
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Sulfonation : Reaction with fuming sulfuric acid introduces sulfonic acid groups at the C-1 position .
Cross-Coupling Reactions
The compound participates in palladium-mediated cross-couplings to install aryl or heteroaryl groups:
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Suzuki-Miyaura Coupling : Using arylboronic acids and Pd(PPh₃)₄ in toluene/EtOH, the C-7 position undergoes arylation (Fig. 1B) .
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Sonogashira Coupling : Alkynylation at C-5 is achieved with terminal alkynes, CuI, and PdCl₂(PPh₃)₂ .
Table 2. Cross-Coupling Reactions
Cycloaddition Reactions
The conjugated π-system facilitates [3+2] cycloadditions:
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With Nitrile Oxides : Reacts with in situ-generated nitrile oxides to form isoxazolo-fused derivatives (Fig. 1C) .
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With Azides : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the C-5 position yields triazole-linked hybrids .
Functional Group Transformations
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine, altering the compound’s planarity and bioavailability.
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Oxidation : KMnO₄ in acidic conditions oxidizes the cyclopropylmethyl group to a carboxylic acid .
Biological Activity Modulation
Structural modifications directly impact pharmacological properties:
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Alkylation : Introducing methyl or benzyl groups at N-1 enhances binding to kinase targets (e.g., TAK1) by 10-fold .
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Acylation : Acetylating the imidazole nitrogen improves metabolic stability in hepatic microsomes .
Mechanistic Insights
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SNAr Reactivity : The C-6 chloro derivative undergoes nucleophilic displacement with morpholine or piperazines under mild conditions (K₂CO₃, DMF) .
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Radical Pathways : Photoredox catalysis enables C–H functionalization at the cyclopropylmethyl group, forming cyclopropane-opened products .
Stability and Degradation
Scientific Research Applications
1-(Cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Key Observations:
- Ring Fusion Position: The imidazo[4,5-c] core (target compound) vs.
- Substituent Effects: Cyclopropylmethyl (target) vs.
Pharmacologically Active Derivatives
Key Observations:
- Therapeutic Targets : The cyclopropylmethyl-substituted compound lacks explicit bioactivity data, but structural analogs like tolebrutinib (kinase inhibitor) and the cyclopropyl derivative (antiviral) highlight the scaffold’s versatility .
- Substituent Impact : Bulky groups (e.g., methylsulfonylpropyl in ) may improve target affinity but reduce membrane permeability.
Key Observations:
Biological Activity
1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a compound belonging to the imidazopyridine class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.
Chemical Structure and Properties
- Molecular Formula : C11H11N3O
- SMILES : C1CC1CC2=NC3=NC=CC(=C3N2)C(=O)
The compound features a bicyclic structure that is characteristic of many biologically active imidazopyridines. This structural configuration is believed to play a crucial role in its interaction with biological targets.
Biological Activity Overview
This compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that imidazopyridine derivatives often possess antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various strains of bacteria and fungi. A study highlighted the activity of related compounds against Plasmodium falciparum, suggesting potential antimalarial properties .
G-Protein Coupled Receptor (GPCR) Modulation
Imidazopyridines are known to modulate GPCRs, which are critical targets in drug discovery. The compound may act as an allosteric modulator or antagonist for certain GPCRs, influencing various signaling pathways involved in numerous physiological processes .
Case Studies
- Antimalarial Activity : A series of studies have focused on the synthesis and evaluation of imidazopyridines for their antimalarial activity. For example, derivatives with similar structural motifs were tested against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, demonstrating IC50 values in the low micromolar range .
| Compound | IC50 (μM) | Strain |
|---|---|---|
| Compound A | 0.079 | NF54 |
| Compound B | 0.335 | K1 |
- GPCR Targeting : Another study examined compounds related to this compound as potential modulators of GPCRs. The findings suggested that these compounds could selectively inhibit certain receptors while sparing others, indicating a promising therapeutic profile for conditions like hypertension and heart disease .
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific enzyme targets or receptors within cells:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : By binding to GPCRs or other membrane proteins, the compound may alter signaling cascades that lead to physiological changes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
